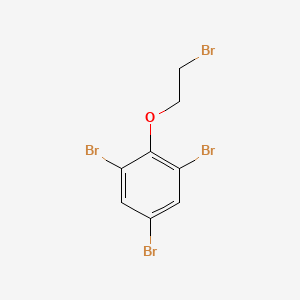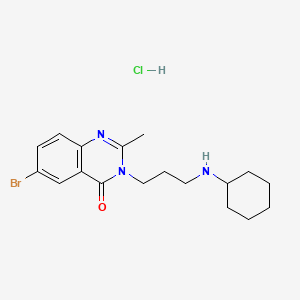
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 6th position, a cyclohexylamino group at the 3rd position, and a methyl group at the 2nd position, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Alkylation: The 3rd position is functionalized with a cyclohexylamino group through an alkylation reaction using appropriate alkyl halides.
Methylation: The methyl group at the 2nd position is introduced via methylation reactions using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methylquinazolin-4(3H)-one: Shares the quinazolinone core and bromine substitution but lacks the cyclohexylamino and methyl groups.
6-Bromo-3-pyridinecarboxaldehyde: Contains a bromine atom and a pyridine ring but differs in the core structure.
6-Bromo-3-formylchromone: Features a bromine atom and a chromone core, differing significantly in structure and properties.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the cyclohexylamino group and the methyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
63717-03-3 |
|---|---|
Molecular Formula |
C18H25BrClN3O |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
6-bromo-3-[3-(cyclohexylamino)propyl]-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24BrN3O.ClH/c1-13-21-17-9-8-14(19)12-16(17)18(23)22(13)11-5-10-20-15-6-3-2-4-7-15;/h8-9,12,15,20H,2-7,10-11H2,1H3;1H |
InChI Key |
IMTAXJFNNPTBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCCNC3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



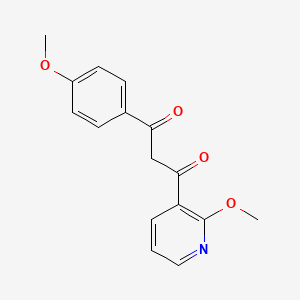
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

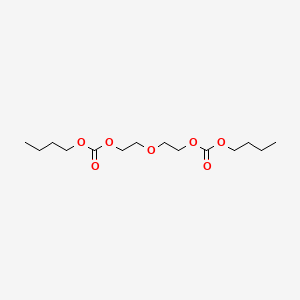
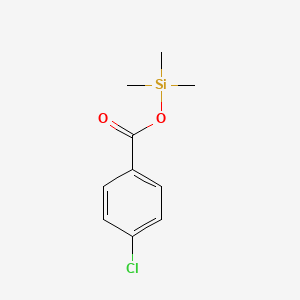
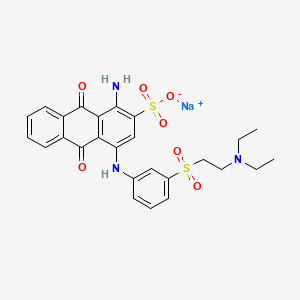


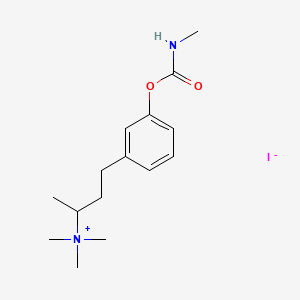
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

